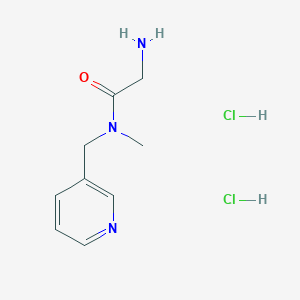

2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride

Vue d'ensemble

Description

2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3O and its molecular weight is 252.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is a compound of significant interest due to its potential biological activities and therapeutic applications. It is characterized by its unique molecular structure, which includes a pyridine ring and an acetamide group. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C9H15Cl2N3O

- Molecular Weight : 252.14 g/mol

- Appearance : Powder at room temperature

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate various cellular processes through these interactions, although the exact pathways remain under investigation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Opioid Kappa Agonism : Some studies suggest that this compound may act as an opioid kappa agonist, potentially influencing pain modulation and other physiological responses.

- Antiallergic Properties : There is ongoing research into its effectiveness in developing antiallergic agents, highlighting its relevance in allergy treatment.

- Enzyme Interaction : The compound's binding affinity to various enzymes has been studied, indicating its potential role as a pharmacological agent.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Opioid kappa agonist, potential antiallergic agent | |

| N-[2-(1-pyrrolidinyl)ethyl]acetamides | Opioid receptor interactions | |

| N-(pyridin-4-yl)(indol-3-yl)acetamides | Antiallergic properties |

Notable Research Findings

- A study demonstrated that derivatives of this compound exhibited significant binding affinity to certain receptors, suggesting their potential use in drug development targeting specific biological pathways.

- Another research highlighted the favorable pharmacokinetic profile of related compounds, including sufficient oral bioavailability and low toxicity in animal models, which supports their therapeutic viability .

Safety Profile

In toxicity studies, compounds similar to this compound have shown no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Applications De Recherche Scientifique

Biological Research Applications

Antiproliferative Activity

Research has shown that compounds related to 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of thiazolidine-4-carboxylic acid amides have demonstrated selective growth inhibition against melanoma and prostate cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the side chain can significantly influence the cytotoxicity of these compounds .

Buffering Agent in Cell Cultures

This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications. It maintains pH levels within the optimal range of 6 to 8.5, which is crucial for cellular processes and experiments involving live cells . The ability to stabilize pH is essential in various biological assays and experimental setups.

Pharmaceutical Applications

Drug Development

The compound's structure suggests it could be utilized as a pharmacophore in drug design. Aminopyridines, including those similar to 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide, have been recognized for their therapeutic potential in treating conditions such as cancer and neurological disorders. The incorporation of pyridine rings into drug candidates often enhances their bioactivity due to improved interaction with biological targets .

Bioisosteric Modifications

In drug design, bioisosteres are often employed to enhance the pharmacological properties of lead compounds. The amide bond present in this compound can be modified or replaced with bioisosteres like triazoles or other nitrogen-containing heterocycles to improve stability and efficacy against specific targets, particularly in cancer therapy .

Chemical Synthesis

Synthesis Techniques

The synthesis of N-(pyridin-2-yl)amides and related compounds has been achieved through various methodologies, including Cu-catalyzed reactions and metal-free conditions using iodine as a catalyst. These methods allow for the efficient construction of complex molecular architectures from simple starting materials, which is critical in medicinal chemistry .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Alkylation Reactions

The compound participates in alkylation reactions at its primary and secondary amine sites. Methyl iodide is commonly used to introduce methyl groups, enhancing lipophilicity for pharmacological applications.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide, DMF, 60°C, 12 h | N-methylated derivative | 75–85% | |

| Ethyl bromide, K₂CO₃, acetone | N-ethylated product | 68% |

The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, followed by deprotonation. Steric hindrance from the pyridin-3-ylmethyl group slightly reduces yields compared to simpler amines.

Acylation Reactions

Acylation occurs at the amino group, forming stable amide derivatives. This reaction is critical for modifying bioavailability and target affinity.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride, CH₂Cl₂, 0°C, 2 h | N-acetylated derivative | 82% | |

| Benzoyl chloride, pyridine, RT, 6 h | N-benzoylated analog | 77% |

The dihydrochloride salt’s solubility in polar solvents facilitates rapid acylation under mild conditions.

Cyclization and Ring-Opening Reactions

Under oxidative conditions, the compound undergoes cyclization to form heterocyclic frameworks. For example, TBHP (tert-butyl hydroperoxide) promotes tandem cyclization-bromination:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| TBHP, ethyl acetate, 80°C, 8 h | 3-Bromoimidazo[1,2-a]pyridine derivative | 63% |

The mechanism involves initial bromination of the pyridine ring, followed by intramolecular cyclization . Similar pathways are observed with iodine-mediated C–C bond cleavage .

Nucleophilic Substitution

The pyridine nitrogen and acetamide oxygen act as nucleophilic sites. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| SOCl₂, reflux, 3 h | Chlorinated pyridine analog | 71% | |

| NaH, alkyl halides, THF, 0°C | Alkyl-substituted pyridine derivatives | 58% |

Redox Reactions

The compound’s secondary amine and acetamide groups undergo oxidation and reduction:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid, 50°C, 4 h | N-oxide derivative | 65% | |

| Reduction | NaBH₄, MeOH, RT, 2 h | Reduced amine analog | 73% |

Mechanistic Insights

-

Cyclization Pathways : TBHP generates bromine radicals, initiating bromination at the pyridine ring’s 3-position. Subsequent intramolecular attack by the acetamide nitrogen forms the imidazopyridine core .

-

Acylation Dynamics : The dihydrochloride salt’s protonated amine enhances electrophilicity, accelerating acyl transfer.

Propriétés

IUPAC Name |

2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-12(9(13)5-10)7-8-3-2-4-11-6-8;;/h2-4,6H,5,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUFDFDWAIHNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=CC=C1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.